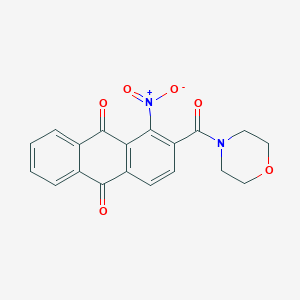
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione is a complex organic compound that features a morpholine ring attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with morpholine and a nitro group donor. The reaction conditions often include the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as zinc and ammonium formate.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like zinc and ammonium formate are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-ylcarbonyl)-2-naphthol
- 5-Alkylamino-1,3-oxazole-4-carbonitriles
- N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide
Uniqueness
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione is unique due to its combination of a morpholine ring and a nitroanthracene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N2O6 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(morpholine-4-carbonyl)-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C19H14N2O6/c22-17-11-3-1-2-4-12(11)18(23)15-13(17)5-6-14(16(15)21(25)26)19(24)20-7-9-27-10-8-20/h1-6H,7-10H2 |
InChI Key |
YVNKQGJHNMHYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


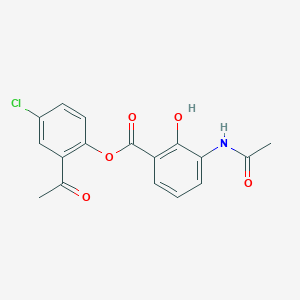
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)

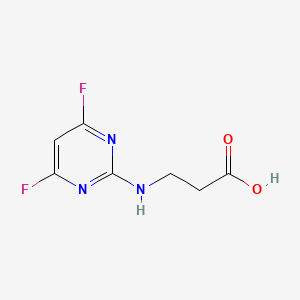
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
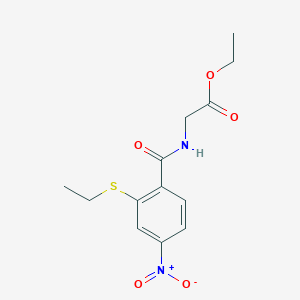
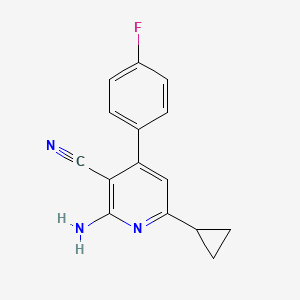
![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
